

2-(4-Benzylpiperazin-1-yl)ethanamine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Benzylpiperazin-1-yl)ethanamine

Cat. No.: B1273784

[Get Quote](#)

An In-depth Technical Guide to **2-(4-Benzylpiperazin-1-yl)ethanamine**

Abstract

2-(4-Benzylpiperazin-1-yl)ethanamine is a substituted piperazine derivative that serves as a crucial building block in the synthesis of various biologically active compounds. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in drugs targeting a wide array of conditions, including neurological disorders, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and pharmacological context of **2-(4-Benzylpiperazin-1-yl)ethanamine**, with a focus on its role as a precursor for potential therapeutics, particularly acetylcholinesterase inhibitors. Detailed experimental protocols and workflow visualizations are provided to support further research and development.

Chemical Properties and Structure

2-(4-Benzylpiperazin-1-yl)ethanamine, also known as 1-(2-Aminoethyl)-4-benzylpiperazine, is an organic compound featuring a piperazine ring N-substituted with benzyl and aminoethyl groups.^[1] Its versatile structure makes it a valuable intermediate in organic synthesis and drug discovery.^{[1][2]}

Structural Identifiers

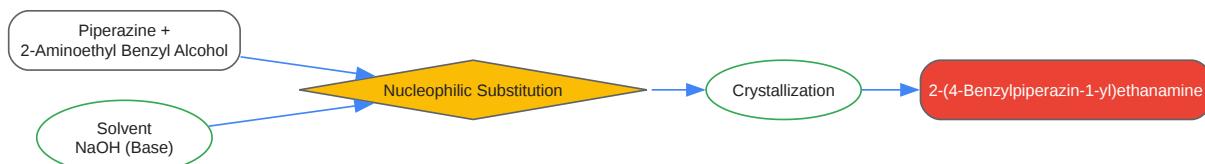
- IUPAC Name: 2-(4-benzyl-1-piperazinyl)ethanamine
- CAS Number: 4553-21-3
- Molecular Formula: C₁₃H₂₁N₃[\[3\]](#)
- SMILES: NCCN1CCN(CC2=CC=CC=C2)CC1[\[3\]](#)
- InChI: 1S/C13H21N3/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12,14H2
- InChI Key: CXEJMFLWEVKOGS-UHFFFAOYSA-N

Physicochemical Properties

The quantitative physicochemical properties of **2-(4-Benzylpiperazin-1-yl)ethanamine** are summarized in the table below. It is important to note that there are discrepancies in the reported physical form, with some sources describing it as a white solid and others as an oil.[\[1\]](#) This may be due to differences in purity or the specific salt form of the compound.

Property	Value	Source(s)
Molecular Weight	219.33 g/mol	[3]
Physical Form	White Solid / Oil	[1]
Melting Point	247 °C	[1]
Boiling Point	118 °C	[1]
Density	1.053 ± 0.06 g/cm ³ (at 20°C)	[1]
Flash Point	154.6 °C	[1]
Vapor Pressure	0.000118 mmHg (at 25°C)	[1]
Storage Temperature	2-8°C, inert atmosphere, dark	[3]

Chemical Structure Diagram


Caption: 2D structure of **2-(4-Benzylpiperazin-1-yl)ethanamine**.

Synthesis and Experimental Protocols

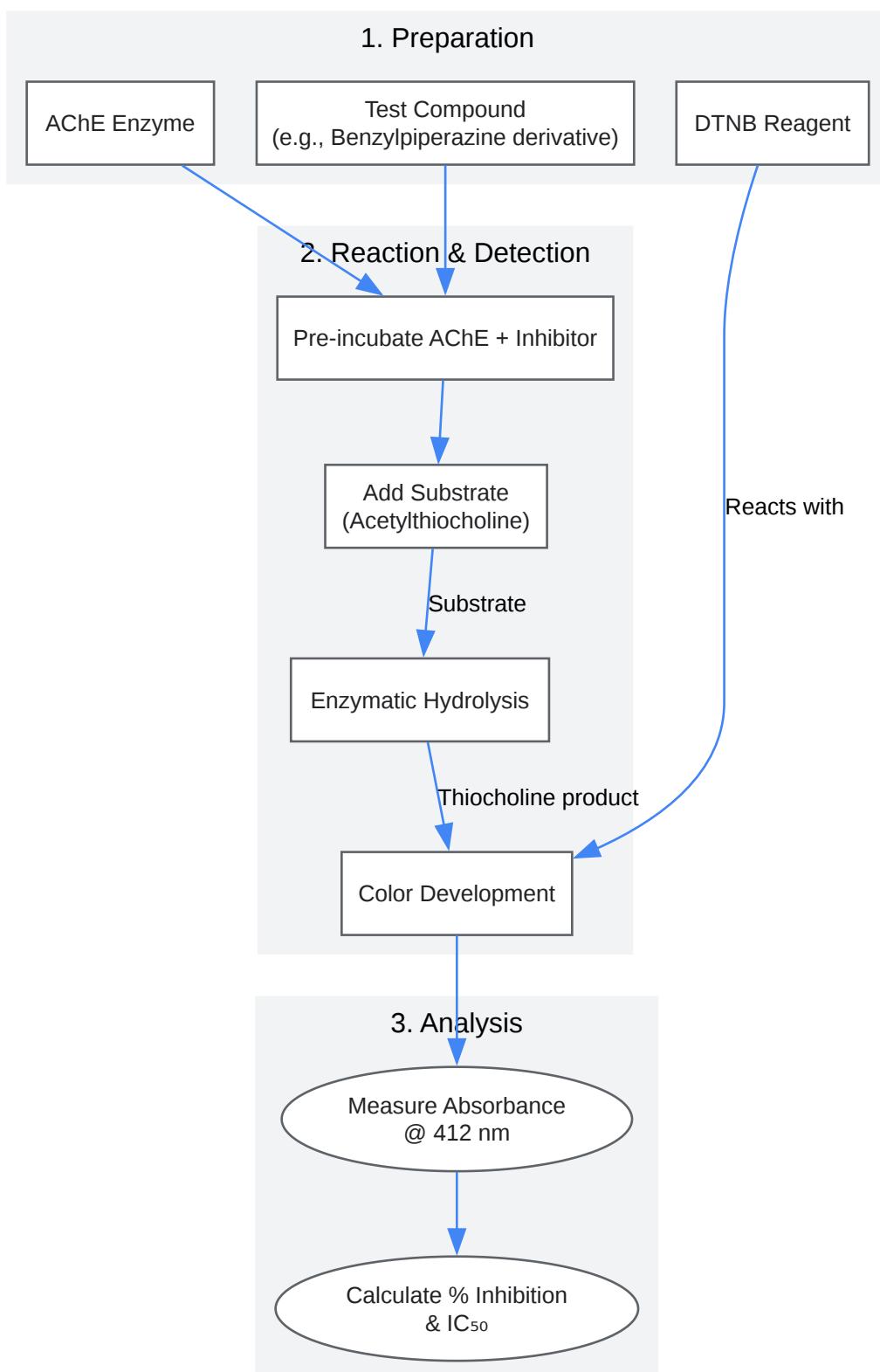
The primary application of **2-(4-Benzylpiperazin-1-yl)ethanamine** is as a chemical intermediate.^[1] While specific, detailed synthesis protocols for this exact compound are not extensively published in peer-reviewed literature, a general synthetic route has been described.

General Synthesis Protocol

A common method for preparing 1-(2-Aminoethyl)-4-benzylpiperazine involves the reaction of piperazine with 2-aminoethyl benzyl alcohol.^[1] The reaction is typically carried out in a suitable solvent in the presence of a base, such as sodium hydroxide. The final product is then purified, often by crystallization.^[1]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the title compound.


Referenced Experimental Protocol: Ellman's Test for AChE Inhibition

Derivatives of **2-(4-Benzylpiperazin-1-yl)ethanamine** have been investigated for their potential to inhibit acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's disease.^{[4][5]} The most common method cited for this evaluation is the Ellman's test.^[4]

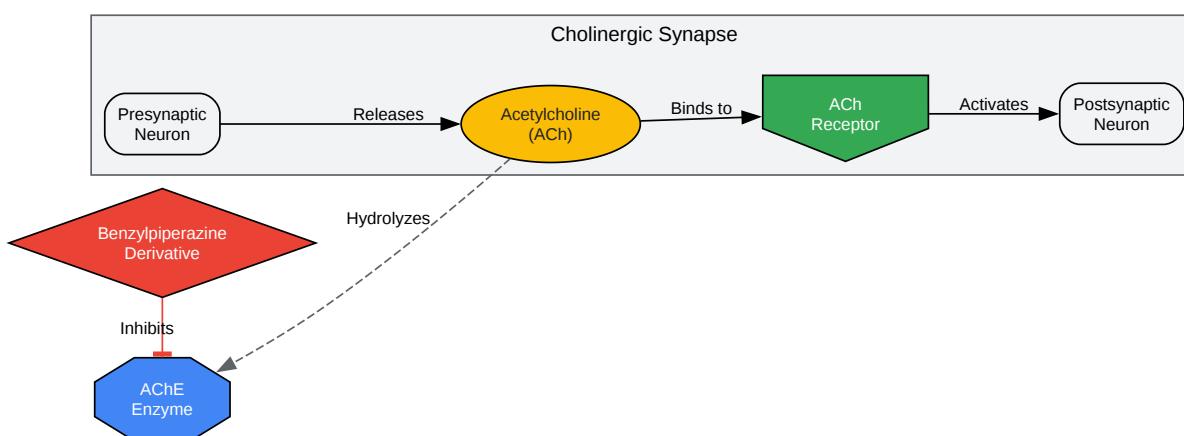
Methodology:

- Preparation: Solutions of the test compound, AChE enzyme, and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) are prepared in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

- Pre-incubation: The test compound is pre-incubated with the AChE enzyme at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes) to allow for binding.
- Initiation: The reaction is initiated by adding the substrate, acetylthiocholine iodide. AChE hydrolyzes acetylthiocholine into thiocholine and acetate.[\[4\]](#)
- Detection: The produced thiocholine reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.
- Measurement: The change in absorbance due to the formation of TNB is monitored spectrophotometrically at 412 nm.
- Analysis: The rate of reaction is calculated, and the percent inhibition caused by the test compound is determined. IC₅₀ values are typically derived from dose-response curves.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Ellman's test protocol.


Biological and Pharmacological Context

While **2-(4-Benzylpiperazin-1-yl)ethanamine** itself is not an active pharmaceutical ingredient, its core structure is of significant interest in drug development. Piperazine derivatives are known to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anti-inflammatory, anticancer, and antiviral properties.[6]

Role as an Acetylcholinesterase (AChE) Inhibitor Precursor

A significant area of research involving this compound is in the development of treatments for Alzheimer's disease.[4][5] Alzheimer's is characterized by a decline in cognitive function linked to a deficiency of the neurotransmitter acetylcholine in the brain.[4][5] Acetylcholinesterase (AChE) is the enzyme responsible for breaking down acetylcholine.

By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft can be increased, which may improve symptoms of dementia. Numerous studies have shown that derivatives synthesized from **2-(4-Benzylpiperazin-1-yl)ethanamine** can function as potent AChE inhibitors.[4][5] For example, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and showed significant AChE inhibitory activity, with some compounds exhibiting potency comparable to the established drug donepezil.[4][5]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. 4553-21-3|2-(4-Benzylpiperazin-1-yl)ethanamine|BLD Pharm [bldpharm.com]
- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- To cite this document: BenchChem. [2-(4-Benzylpiperazin-1-yl)ethanamine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273784#2-4-benzylpiperazin-1-yl-ethanamine-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com